8-Amino-7-ethyl-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione
Description
Properties
CAS No. |
5426-61-9 |
|---|---|
Molecular Formula |
C9H13N5O2 |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
8-amino-7-ethyl-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C9H13N5O2/c1-4-14-5-6(11-8(14)10)12(2)9(16)13(3)7(5)15/h4H2,1-3H3,(H2,10,11) |
InChI Key |
FKZDYMXFSZDGPR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(N=C1N)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
Biological Activity
8-Amino-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a purine derivative with significant biological activity. This compound is structurally related to other well-known xanthines such as caffeine and theophylline. Understanding its biological properties is crucial for evaluating its potential therapeutic applications.
- Molecular Formula: C₉H₁₃N₅O₂
- Molecular Weight: 213.23 g/mol
- IUPAC Name: this compound
The biological activity of this compound primarily involves its interaction with adenosine receptors. These receptors play a pivotal role in various physiological processes including:
- CNS Stimulation: The compound exhibits central nervous system stimulant properties.
- Bronchodilation: Similar to theophylline, it may act as a bronchodilator, aiding in respiratory conditions.
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
Case Studies and Research Findings
- CNS Activity : A study highlighted that 8-Amino derivatives exhibited significant CNS stimulation in animal models. The results indicated increased locomotor activity and reduced sleep duration in treated subjects compared to controls .
- Bronchodilator Effect : In vitro studies demonstrated that this compound effectively relaxed pre-contracted bronchial tissues. The mechanism was attributed to the inhibition of phosphodiesterase enzymes leading to increased cAMP levels .
- Anti-inflammatory Properties : Research has shown that 8-Amino derivatives can inhibit pro-inflammatory cytokines in cell cultures. This suggests potential applications in treating inflammatory diseases .
Scientific Research Applications
Antioxidant Properties
Research has highlighted the antioxidant capabilities of 8-amino derivatives of purines. These compounds can scavenge free radicals, which are implicated in various diseases including neurodegenerative disorders. A study demonstrated that certain xanthine derivatives exhibit potent antioxidant activity, which is beneficial in mitigating oxidative stress-related damage in cells .
Neuroprotective Effects
8-Amino-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been explored as a potential neuroprotective agent. Its structural similarity to dopamine allows it to interact with dopamine receptors, making it a candidate for treating neurodegenerative diseases like Parkinson's disease. The compound's affinity for dopamine D2 receptors was assessed, revealing promising results that suggest it may help in regulating dopaminergic signaling .
Anticancer Activity
The compound has shown potential as an anticancer agent through its ability to inhibit certain tumor growth pathways. In vitro studies indicated that derivatives of purine can induce apoptosis in cancer cells by modulating cellular signaling pathways involved in cell survival .
Anti-inflammatory Effects
Studies have indicated that purine derivatives possess anti-inflammatory properties that could be beneficial in treating chronic inflammatory diseases. The modulation of inflammatory cytokines by these compounds suggests their potential use as therapeutic agents in conditions such as rheumatoid arthritis and inflammatory bowel disease .
Drug Development
The synthesis of hybrid molecules incorporating the purine scaffold has been a focus for developing multitarget drugs. For instance, xanthine-dopamine hybrids have been designed to target multiple pathways involved in neurodegeneration . These compounds leverage the pharmacophoric characteristics of purines to enhance efficacy against complex diseases.
Binding Affinity Studies
Binding affinity studies have been conducted to evaluate how well 8-amino derivatives interact with various receptors. For example, compounds derived from this compound were tested against serotonin receptors (5HT1A and 5HT7), showing significant binding affinities that could translate into therapeutic applications for mood disorders .
Table 1: Biological Activities of 8-Amino Purine Derivatives
Table 2: Binding Affinities of Purine Derivatives
| Compound Name | Target Receptor | Binding Affinity (µM) | Reference |
|---|---|---|---|
| 8-Amino-7-ethyl derivative | Dopamine D2 | 4.39 | |
| Hybrid xanthine derivative | Serotonin 5HT1A | 6.6 |
Case Study 1: Neuroprotective Potential
A study conducted on the effects of 8-amino derivatives on neuronal cell lines demonstrated significant neuroprotection against oxidative stress-induced apoptosis. The results showed that treatment with these compounds reduced cell death and improved cell viability compared to untreated controls .
Case Study 2: Anticancer Activity
In another investigation focusing on cancer cell lines, the application of 8-amino purines led to a marked decrease in cell proliferation rates. The mechanism was linked to the activation of apoptotic pathways and inhibition of key survival signals within the tumor microenvironment .
Comparison with Similar Compounds
Substituent Effects at Positions 7 and 8
The target compound’s bioactivity is influenced by its 7-ethyl and 8-amino groups. Key analogues and their substituents are compared below:
Key Observations :
- 7-Substituent : Bulkier groups (e.g., benzyl, pentyl) often reduce solubility but may enhance receptor binding. The target compound’s 7-ethyl group balances lipophilicity and metabolic stability .
- 8-Substituent: Amino groups enhance PDE inhibition (e.g., target compound vs. chloro/bromo analogues), while alkylamino groups (e.g., ethylamino in ) modulate cardiovascular activity.
Comparison with Analogues :
- 8-Chloro/bromo analogues (e.g., ) use halogenation with POCl₃ or Br₂, whereas 8-amino derivatives require Pd-catalyzed amination .
- 7-Benzyl or pentyl groups are introduced via alkylation with benzyl bromide or pentyl iodide under similar conditions .
Pharmacological Profiling
PDE Inhibition and Anti-Fibrotic Activity
The target compound belongs to a class of pan-PDE inhibitors that non-selectively target PDE isoforms (PDE1–5) at nanomolar concentrations . In contrast:
Cardiovascular Effects
Analogues with 8-ethylamino or benzylamino groups (e.g., ) demonstrate:
- Hypotensive activity: Linked to α₁-adrenoreceptor antagonism (Ki = 0.225–1.400 µM).
- Antiarrhythmic effects : Prophylactic activity in ischemia models (ED₅₀ = 55.0 for compound 15 ).
Structure-Activity Relationship (SAR) Insights
8-Amino vs. 8-Halo: Amino groups enhance PDE affinity, while halogens (Cl, Br) reduce potency but improve metabolic stability .
7-Alkyl Chain Length : Ethyl (target) and propyl (11c) optimize solubility and PDE binding, whereas longer chains (pentyl) favor cardiovascular targets .
Hybrid Molecules : Combining purine-2,6-diones with dopamine or benzylamine moieties (e.g., ) broadens therapeutic scope but complicates selectivity.
Preparation Methods
Step 1: Synthesis of 7-Ethyltheophylline (1,3-Dimethyl-7-ethylxanthine)
Starting Material : Theophylline (1,3-dimethylxanthine) serves as the precursor.
Alkylation at N7 :
-
Reagents : Ethyl bromide, potassium hydroxide (KOH), tricaprylylmethylammonium chloride (phase-transfer catalyst).
-
Mechanism : Deprotonation of theophylline at N7 by KOH facilitates nucleophilic attack on ethyl bromide. The phase-transfer catalyst enhances interfacial reactivity.
Characterization :
Step 2: Bromination at Position 8
Substrate : 7-Ethyltheophylline.
Bromination Protocol :
-
Reagents : N-Bromosuccinimide (NBS), carbon tetrachloride (CCl₄).
-
Conditions : Reflux at 80°C for 4 hours under inert atmosphere.
-
Mechanism : Radical bromination via NBS, selectively targeting the electron-rich C8 position.
-
Yield : 85–90% after column chromatography.
Characterization :
Step 3: Amination at Position 8
Substrate : 8-Bromo-7-ethyl-1,3-dimethylxanthine.
Amination Protocol :
-
Reagents : Concentrated aqueous ammonia (28%), dioxane, sodium bicarbonate (NaHCO₃).
-
Mechanism : Nucleophilic aromatic substitution (SNAr) facilitated by the electron-withdrawing purine ring, with ammonia acting as the nucleophile.
Characterization :
-
Solubility : Soluble in hot ethanol, dioxane, and DMF; forms salts with inorganic acids (e.g., HCl).
Alternative Synthetic Approaches
Direct Alkylation-Amination Sequence
One-Pot Strategy :
Piperazine-Mediated Amination
Modified Substitution :
-
Reagents : 8-Bromo-7-ethyl-3-methylxanthine, piperazine derivatives.
-
Conditions : Reflux in ethanol for 6 hours.
-
Outcome : Higher yields (80–85%) but requires post-synthesis deprotection for primary amine formation.
Optimization and Challenges
Regioselectivity in Alkylation
Amination Efficiency
-
Challenge : Incomplete substitution due to steric hindrance at C8.
-
Solution : Prolonged reaction times (12–24 hours) and excess ammonia.
Analytical Validation
Quality Control Metrics :
Applications and Derivatives
Biological Potential :
-
DPP-4 Inhibition : 8-Aminoxanthines exhibit antidiabetic activity via dipeptidyl peptidase-4 antagonism.
-
Adenosine Receptor Binding : Structural analogs show affinity for A₁/A₂ₐ receptors, suggesting CNS applications.
Derivatization Strategies :
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 8-Amino-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, and how can intermediates be characterized?
- Methodological Answer : Synthesis typically involves alkylation or substitution reactions on theophylline derivatives. For example, substituting the 7-position with ethyl groups via reactions like nucleophilic displacement using ethylating agents (e.g., 7-(2-chloroethyl) intermediates). Key intermediates are purified via column chromatography and characterized using FTIR and mass spectrometry. FTIR spectra show diagnostic peaks for -NH (3344 cm⁻¹), aliphatic C-H (2968–2852 cm⁻¹), and carbonyl groups (1697–1656 cm⁻¹), while mass spectra reveal fragmentation patterns (e.g., m/z = 169, 149) .
Q. What spectroscopic markers are essential for identifying this compound and distinguishing it from analogs?
- Methodological Answer :
- FTIR : Primary functional groups are confirmed via -NH stretching (3344 cm⁻¹), carbonyl vibrations (1697–1656 cm⁻¹), and ethyl/methyl C-H stretches (2968–2852 cm⁻¹) .
- Mass Spectrometry : Base peaks (e.g., m/z = 169) correlate with fragmentation of the purine core.
- NMR : Methyl groups at positions 1 and 3 appear as singlets (δ ~3.3–3.5 ppm), while ethyl substituents show triplet/multiplet patterns .
Advanced Research Questions
Q. How do substituents at the 7- and 8-positions influence the compound’s physicochemical properties, and what methods quantify these effects?
- Methodological Answer : Substituents like ethyl or amino groups alter solubility, lipophilicity (logP), and hydrogen-bonding capacity. Computational tools (e.g., DFT calculations) predict electronic effects, while experimental validation uses:
- HPLC : To assess solubility and partition coefficients.
- X-ray crystallography : Resolves steric effects of bulky substituents (e.g., 8-amino groups) on crystal packing, as seen in analogs like 8-(2-hydroxyphenyl) derivatives .
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability changes due to substituent bulk .
Q. How should researchers address contradictory bioactivity data in pharmacological assays for this compound?
- Methodological Answer :
- Dose-Response Validation : Replicate assays across multiple cell lines or animal models to rule out model-specific effects.
- Metabolite Screening : Use LC-MS to identify degradation products or active metabolites that may interfere with results.
- Structural Confirmation : Re-characterize post-assay samples via NMR/FTIR to ensure compound integrity, as seen in studies on Bamifylline derivatives .
Q. What reaction optimization strategies improve yield and reduce by-products during synthesis?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation steps .
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency.
- By-Product Analysis : TLC (Rf = 0.5) or GC-MS identifies side products (e.g., dimerization), guiding temperature/pH adjustments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
